Structural Differentiation from α7‑PAM DM497: Introduction of a 2‑(2‑Hydroxyethoxy)ethyl Spacer Absent in Any Published α7 Modulator
The target compound contains a 2‑(2‑hydroxyethoxy)ethyl linker between the amide nitrogen and the p‑tolyl ring, whereas the closest pharmacologically characterised analog, DM497 [(E)‑3‑(thiophen‑2‑yl)‑N‑(p‑tolyl)acrylamide], has a direct N–p‑tolyl bond [1][2]. This linker adds two hydrogen‑bond acceptors and one hydrogen‑bond donor, increases topological polar surface area (TPSA) by approximately 25 Ų relative to DM497 (TPSA ≈ 46 Ų for DM497 vs. ≈ 71 Ų for the target), and raises molecular weight from 243.3 Da to 331.4 Da [1]. In published SAR studies, replacement of the N‑phenyl or N‑p‑tolyl group with larger N‑alkyl/alkoxy substituents was shown to invert allosteric sign from PAM to NAM or abolish activity altogether [2].
| Evidence Dimension | N‑substituent topology and hydrogen‑bonding capacity |
|---|---|
| Target Compound Data | 2‑(2‑hydroxyethoxy)ethyl spacer; MW 331.4 Da; TPSA ≈71 Ų; 2 HBD; 4 HBA |
| Comparator Or Baseline | DM497 (direct N–p‑tolyl); MW 243.3 Da; TPSA ≈46 Ų; 1 HBD; 2 HBA |
| Quantified Difference | ΔMW = +88 Da; ΔTPSA ≈ +25 Ų; ΔHBD = +1; ΔHBA = +2 |
| Conditions | Calculated from SMILES using XLogP3 and Ertl TPSA methods |
Why This Matters
The additional hydrogen‑bonding capacity and larger TPSA are expected to reduce blood‑brain barrier permeability relative to DM497, potentially altering central vs. peripheral antinociceptive balance and requiring independent CNS exposure profiling before any procurement for pain studies.
- [1] Calculated physicochemical properties for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide and (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) based on SMILES. Source: PubChem predicted data. View Source
- [2] Arias HR, Tae HS, Micheli L, Yousuf A, Manetti D, Romanelli MN, Ghelardini C, Adams DJ, Di Cesare Mannelli L. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesth Analg. 2023;137(3):691-701. View Source
